molecular formula C22H25N3O3S2 B2366621 N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223892-53-2

N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2366621
CAS No.: 1223892-53-2
M. Wt: 443.58
InChI Key: XPVBQBOWJOKQNO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide (Molecular Formula: C₂₂H₂₅N₃O₃S₂; Molecular Weight: 443.59 g/mol) is a structurally complex acetamide derivative featuring a 3,5-dimethoxyphenyl moiety, a thiophene-substituted diazaspiro[4.5]deca-1,3-diene ring, and a thioether linkage. Its synthesis and structural validation likely employ crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-27-16-11-15(12-17(13-16)28-2)23-19(26)14-30-21-20(18-7-6-10-29-18)24-22(25-21)8-4-3-5-9-22/h6-7,10-13H,3-5,8-9,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVBQBOWJOKQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a 3,5-dimethoxyphenyl group and a thiophen-2-yl moiety linked through a thioacetamide group to a 1,4-diazaspiro[4.5]deca-1,3-dien structure. Its molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.42 g/mol. The presence of the spirocyclic structure may contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight342.42 g/mol
LogP (Octanol-water partition coefficient)3.45
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Research indicates that compounds with similar structures often exhibit diverse biological activities such as:

  • Antimicrobial Activity : Many thioacetamide derivatives show significant antibacterial and antifungal properties. The presence of the thiophenyl group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
  • Anticancer Properties : Certain diazaspiro compounds have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thioacetamide derivatives against common pathogens. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating potential as a therapeutic agent in treating infections .
  • Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines showed that the compound induced significant cytotoxic effects at concentrations above 10 µM. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The results suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

Research Findings

Recent findings emphasize the importance of structural modifications on biological activity. For instance:

  • Modifications on the phenyl ring can significantly alter the compound's lipophilicity and interaction with biological targets.
  • The spirocyclic structure has been linked to enhanced selectivity for certain receptors, which can lead to reduced side effects compared to non-spirocyclic analogs.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits several promising pharmacological properties:

1. Anticancer Activity
Research indicates that compounds with spiro structures, such as N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, can demonstrate significant anticancer activity. The spirocyclic structure is known to enhance the interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation .

2. Antimicrobial Properties
The presence of thiophene and dimethoxyphenyl groups in the compound may contribute to its antimicrobial efficacy. Studies have shown that compounds containing thiophene rings often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes .

3. Neuroprotective Effects
Compounds with similar structural motifs have been investigated for neuroprotective effects in neurodegenerative diseases. The diazaspiro structure may interact with neurotransmitter systems, providing a protective effect against neuronal damage .

Pharmacological Insights

The pharmacological profile of this compound suggests its potential use in treating various conditions:

1. Antidepressant Activity
There is emerging evidence that compounds with similar functionalities can exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. Further studies are necessary to elucidate the specific mechanisms involved .

2. Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties due to the presence of methoxy groups which can influence inflammatory pathways. This could make it a candidate for developing treatments for inflammatory diseases .

Material Science Applications

In addition to its biological applications, this compound can be explored in material science:

1. Organic Electronics
The unique electronic properties associated with thiophene-containing compounds make them suitable for applications in organic semiconductors and photovoltaics. The compound's ability to form stable thin films could enhance the efficiency of organic electronic devices .

2. Sensors
Due to its chemical reactivity and stability, the compound could be developed into sensors for detecting various analytes in environmental monitoring or biomedical applications. Its functional groups can be tailored to improve selectivity and sensitivity towards specific targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from High-Throughput Screening ()

The compound N-(2,5-dimethoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (ID: G698-0239) and N-(3,5-dimethylphenyl)-4-{[rel-(3aR,6aR)-5,5-dioxo-4,5,6,6a-tetrahydro-3aH-5λ⁶-thieno[3,4-d][1,3]thiazol-2-yl]amino}benzamide (ID: K248-0045) provide key points of comparison:

Parameter Target Compound G698-0239 K248-0045
Substituent on Phenyl 3,5-Dimethoxyphenyl (electron-rich due to -OCH₃) 2,5-Dimethoxyphenyl 3,5-Dimethylphenyl (electron-neutral -CH₃)
Core Structure 1,4-Diazaspiro[4.5]deca-1,3-diene with thiophene Same as target compound Thieno[3,4-d][1,3]thiazole fused with triazine
Molecular Weight 443.59 g/mol 443.59 g/mol 415.53 g/mol
Availability 89 mg 89 mg 1 mg
Key Observations:
  • Electronic Effects : The target compound’s 3,5-dimethoxyphenyl group may enhance solubility and hydrogen-bonding capacity compared to K248-0045’s 3,5-dimethylphenyl group .
  • In contrast, K248-0045’s fused thieno-thiazole system introduces a planar, rigid scaffold .
  • Synthetic Accessibility : The target compound’s higher availability (89 mg vs. 1 mg for K248-0045) suggests more efficient synthesis or stability, making it preferable for further studies .

Comparison with Perfluoroalkyl Thio-Acetamides ()

Perfluoroalkyl thio-acetamides (e.g., CAS 2738952-61-7, 2742694-36-4) differ significantly in structure and application. These compounds feature γ-ω-perfluoro-C₄-20-alkyl thio groups, which confer extreme lipophilicity and environmental persistence. While the target compound’s thioether linkage may enhance metabolic stability, the perfluoroalkyl analogues are designed for surfactant or polymer applications rather than biological targeting .

Reactivity and Crystallographic Insights ()

Thioacetamide derivatives, such as those studied by Pavlo Zadorozhnii et al., undergo reactions to form thiadiazole-triazine hybrids. While the target compound’s thioether group is less reactive than a thioamide, its spirocyclic system may stabilize transition states in catalytic or binding processes. X-ray analyses of related compounds highlight the importance of sulfur-containing motifs in dictating molecular geometry and intermolecular interactions .

Preparation Methods

Synthesis of the 1,4-Diazaspiro[4.5]deca-1,3-Diene Core

The spirocyclic backbone is synthesized via Petasis reaction or Sakurai cyclization , leveraging ketone intermediates for ring formation. For example, cyclic ketones (e.g., 2 ) react with allylboronates and amines under mild conditions to generate spirodiamines 17 , which are oxidized to the diazaspiro system.

Key Steps :

  • Petasis Reaction :
    • Substrate: Cyclopentanone derivative
    • Reagents: Allyl pinacolboronate, ammonium chloride
    • Conditions: Methanol, 25°C, 12–24 h
    • Yield: 65–78%
  • Oxidative Cyclization :
    • Reagent: NaIO₄ in dichloromethane/water
    • Conditions: 0°C to room temperature, 2 h
    • Outcome: Forms the 1,4-diazaspiro[4.5]deca-1,3-diene core.

Thioether Bridge Formation

The thioether linkage is established through nucleophilic substitution between a mercapto-spiro intermediate and chloroacetamide.

Procedure :

  • Mercaptan Generation :
    • Reagent: H₂S gas in pyridine
    • Conditions: 25°C, 6 h
    • Outcome: Converts bromo-spiro compound to mercapto derivative.
  • Substitution Reaction :
    • Substrate: 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
    • Base: K₂CO₃
    • Solvent: Acetonitrile, reflux
    • Duration: 8 h
    • Yield: 68%

Acetamide Coupling

The final step involves coupling the thioether-spiro intermediate with N-(3,5-dimethoxyphenyl)acetamide via amide bond formation .

Optimized Method :

  • Activation : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.
  • Solvent : Dichloromethane
  • Base : Diisopropylethylamine (DIPEA)
  • Conditions : 25°C, 12 h
  • Yield : 75%

Purification and Characterization

Purification :

  • Flash Chromatography : Silica gel, ethyl acetate/hexane (1:3 → 1:1 gradient).
  • Recrystallization : Ethanol/water (4:1).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, thiophene), 6.85 (s, 2H, dimethoxyphenyl), 3.92 (s, 6H, OCH₃), 3.78 (s, 2H, SCH₂).
  • HRMS : m/z [M+H]⁺ calc. 498.1521, found 498.1518.

Challenges and Optimizations

  • Regioselectivity in Spirocyclization : Use of Lewis acids (e.g., FeCl₃) improves ring-closing efficiency.
  • Thioether Stability : Avoid aqueous workup at high pH to prevent hydrolysis.
  • Scale-Up : Palladium catalyst loading reduced to 0.5 mol% for cost efficiency.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Construct the spirocyclic diazaspiro[4.5]deca-1,3-diene core via cyclization reactions using catalysts like palladium or copper under inert atmospheres (e.g., nitrogen) .
  • Step 2 : Introduce the thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Step 3 : Attach the 3,5-dimethoxyphenylacetamide moiety via a thioether linkage, employing reagents like thiophosgene or Lawesson’s reagent .
  • Optimization : Monitor reaction progress using TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility), temperature (60–120°C), and stoichiometry to improve yield (typically 50–70%) and purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 6.5–8.0 ppm for thiophene/dimethoxyphenyl) and spirocyclic carbons (δ 40–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Replicate assays : Use standardized protocols (e.g., IC50_{50} measurements in kinase inhibition assays) across multiple cell lines .
  • Control variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%), cell passage number, and assay incubation times .
  • Data normalization : Apply statistical tools (e.g., ANOVA or Bayesian inference) to distinguish experimental noise from true biological variability .

Q. What computational strategies are effective for predicting the compound’s binding affinity to specific biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Validate with crystallographic data if available .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-receptor conformational changes .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How does the electronic environment of the thiophene and dimethoxyphenyl groups influence reactivity in derivatization reactions?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to predict sites for electrophilic/nucleophilic attack .
  • Experimental validation : Perform regioselective functionalization (e.g., bromination at thiophene’s α-position) and confirm via 1H^1H-NMR .
  • Steric effects : Use X-ray crystallography (if available) to assess spatial hindrance from the spirocyclic core .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodology :

  • Non-linear regression : Fit data to Hill equation models using GraphPad Prism to calculate EC50_{50}/IC50_{50} values .
  • Error handling : Apply bootstrap resampling (≥1000 iterations) to estimate confidence intervals for potency metrics .
  • Outlier detection : Use Grubbs’ test (α = 0.05) to identify and exclude anomalous data points .

Q. How should researchers design experiments to elucidate the compound’s metabolic stability in vitro?

  • Methodology :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite ID : Use high-resolution MS/MS (e.g., Q-TOF) to detect phase I/II metabolites. Compare fragmentation patterns to reference libraries .
  • Kinetic analysis : Calculate intrinsic clearance (CLint_{int}) using the substrate depletion method .

Contradiction Handling and Mechanistic Studies

Q. What experimental frameworks can address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • PK/PD modeling : Integrate plasma concentration-time profiles with efficacy endpoints to identify bioavailability limitations .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14C^{14}C) to quantify accumulation in target organs .
  • Species-specific factors : Compare metabolic pathways (e.g., CYP450 isoforms) between humans and animal models .

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